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Compound of Interest

Compound Name: Alatrofloxacin mesylate

Cat. No.: B1665684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the pharmacokinetic profiles of the

prodrug alatrofloxacin and its active form, trovafloxacin. Trovafloxacin is a broad-spectrum

fluoronaphthyridone antibiotic effective against a wide range of gram-positive, gram-negative,

and anaerobic bacteria.[1][2] Alatrofloxacin was developed as a more soluble intravenous

formulation that is rapidly converted to trovafloxacin in vivo.[2][3] This guide will delve into their

absorption, distribution, metabolism, and excretion, supported by experimental data and

methodologies, to offer a comprehensive understanding for research and development

purposes.

Executive Summary
Alatrofloxacin, the L-alanyl-L-alanyl prodrug of trovafloxacin, is designed for intravenous

administration and undergoes rapid and complete conversion to trovafloxacin in the body.[4][5]

This results in a pharmacokinetic profile for trovafloxacin that is remarkably similar whether

administered intravenously as alatrofloxacin or orally as trovafloxacin.[5][6] Trovafloxacin

exhibits excellent oral bioavailability of approximately 88%, which is not significantly affected by

food.[4][7] The drug is characterized by a long elimination half-life of around 11 hours, allowing

for once-daily dosing.[2][8] Metabolism is primarily through conjugation (glucuronidation and N-

acetylation), with minimal involvement of the cytochrome P450 system, reducing the potential

for certain drug-drug interactions.[2][9] Excretion occurs through both renal and fecal routes,

with a significant portion of the drug eliminated unchanged in the feces.[4][9]
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Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of trovafloxacin following

the administration of oral trovafloxacin and intravenous alatrofloxacin.

Pharmacokinetic
Parameter

Oral Trovafloxacin
(200 mg)

Intravenous
Alatrofloxacin
(equivalent to 200
mg Trovafloxacin)

Reference(s)

Cmax (µg/mL) ~2.2 - 2.9 ~2.3 - 3.2 [7][10]

Tmax (hours) ~1.0 - 1.4 End of 1-hour infusion [5][10][11]

AUC (µg·h/mL) ~30.4 - 32.2 ~34.7 [7][10]

Half-life (T½) (hours) ~9.1 - 12.2 ~10.4 - 12.3 [5][9]

Absolute

Bioavailability
~88%

N/A (100% by

definition)
[4][7]

Volume of Distribution

(Vdss) (L/kg)
Not directly measured ~1.13 - 1.38 [1][7]

Clearance (CL)

(mL/hr/kg)
Not directly measured ~97 - 151 [1]

Route of Excretion
Percentage of
Administered Dose

Reference(s)

Feces (unchanged) ~43% [4]

Urine (unchanged) ~6% [4]

Metabolites in Urine ~13% (as ester glucuronide) [4][9]

Metabolites in Feces ~9% (as N-acetyl metabolite) [4][9]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9222076/
https://pubmed.ncbi.nlm.nih.gov/9107540/
https://pubmed.ncbi.nlm.nih.gov/9222074/
https://pubmed.ncbi.nlm.nih.gov/9107540/
https://pubmed.ncbi.nlm.nih.gov/10436550/
https://pubmed.ncbi.nlm.nih.gov/9222076/
https://pubmed.ncbi.nlm.nih.gov/9107540/
https://pubmed.ncbi.nlm.nih.gov/9222074/
https://go.drugbank.com/drugs/DB00685
https://www.drugs.com/pro/trovan.html
https://pubmed.ncbi.nlm.nih.gov/9222076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89844/
https://pubmed.ncbi.nlm.nih.gov/9222076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89844/
https://www.drugs.com/pro/trovan.html
https://www.drugs.com/pro/trovan.html
https://www.drugs.com/pro/trovan.html
https://go.drugbank.com/drugs/DB00685
https://www.drugs.com/pro/trovan.html
https://go.drugbank.com/drugs/DB00685
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The data presented in this guide are derived from clinical studies with specific methodologies,

as detailed below:

Single-Dose Pharmacokinetic Study in Healthy
Volunteers
A randomized, two-way crossover study was conducted in healthy fasting subjects to determine

the oral bioavailability of trovafloxacin.[7]

Dosing: Subjects received a single oral dose of two 100 mg trovafloxacin tablets and a single

intravenous dose of alatrofloxacin equivalent to 100 mg of trovafloxacin, administered as a 1-

hour infusion.[7]

Sample Collection: Blood samples were collected at regular intervals over 73 hours to

determine serum concentrations of trovafloxacin.[5] Urine was collected for 72 hours to

measure the amount of unchanged drug excreted.[5]

Analytical Method: Trovafloxacin concentrations in serum and plasma were determined using

high-performance liquid chromatography (HPLC) with UV detection.[5]

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, half-life, clearance, and

volume of distribution were calculated from the concentration-time data.[1]

Metabolism and Excretion Study
A study involving healthy male volunteers was conducted to investigate the metabolism and

excretion of trovafloxacin.[10]

Dosing: A single oral dose of 200 mg of [14C]-labeled trovafloxacin was administered.[10]

Sample Collection: Urine and feces were collected for 240 hours to measure the total

radioactivity and identify metabolites.[10] Blood samples were also collected to characterize

circulating metabolites.[10]

Analytical Method: Liquid chromatography with tandem mass spectrometry (LC/MS/MS) was

used to identify and quantify trovafloxacin and its metabolites.[10]
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Pharmacokinetic Pathways and Processes
The following diagrams illustrate the key pharmacokinetic pathways of alatrofloxacin and

trovafloxacin.

Alatrofloxacin
(Intravenous Administration)

Rapid In Vivo
Hydrolysis

 L-alanyl-L-alanine
cleavage Trovafloxacin

(Active Drug in Systemic Circulation)

Click to download full resolution via product page

Caption: Conversion of Alatrofloxacin to Trovafloxacin.
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Caption: Metabolism and Excretion of Trovafloxacin.
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Critical Comparison
The pharmacokinetic profiles of alatrofloxacin and trovafloxacin are intrinsically linked, with the

former serving as a rapidly converting prodrug for the latter. The key advantage of

alatrofloxacin is its suitability for intravenous administration, providing a seamless transition to

oral trovafloxacin therapy without the need for dose adjustment.[4]

Absorption and Bioavailability
Trovafloxacin demonstrates high oral bioavailability of approximately 88%, a significant

advantage for patient convenience and cost-effectiveness.[4][7] Studies have shown that the

presence of food does not significantly alter the extent of absorption (AUC), although it may

slightly delay the time to peak concentration (Tmax).[7] This allows for dosing without regard to

meals, simplifying treatment regimens.[4] The intravenous administration of alatrofloxacin

bypasses the absorption phase, leading to immediate and complete bioavailability of

trovafloxacin.[5]

Distribution
Trovafloxacin is widely distributed throughout the body, with a volume of distribution at steady

state (Vdss) of approximately 1.13 to 1.38 L/kg.[1][7] This indicates good penetration into

tissues, which is consistent with its efficacy in treating a variety of infections, including those in

deep-seated tissues.[2] The plasma protein binding of trovafloxacin is approximately 76% and

is independent of concentration.[9]

Metabolism
A key feature of trovafloxacin's pharmacokinetic profile is its metabolism. Unlike many other

fluoroquinolones, trovafloxacin undergoes minimal oxidative metabolism via the cytochrome

P450 (CYP450) enzyme system.[4][9] The primary metabolic pathway is Phase II conjugation,

which includes the formation of an ester glucuronide and an N-acetyl metabolite.[4][9] This

characteristic reduces the likelihood of clinically significant drug-drug interactions with

medications that are substrates, inhibitors, or inducers of CYP450 enzymes.[2]

Excretion
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Trovafloxacin is eliminated through a combination of renal and non-renal pathways.

Approximately 50% of an administered dose is excreted as unchanged drug, with the majority

of this (around 43%) being eliminated in the feces.[4] Renal excretion of the parent drug is

relatively low, at about 6% of the dose.[4] The major metabolites, the ester glucuronide and the

N-acetyl metabolite, are excreted in the urine and feces, respectively.[4][9] Due to the limited

renal clearance, dosage adjustments for trovafloxacin are generally not required in patients

with renal impairment.[4][11]

Conclusion
The pharmacokinetic profiles of alatrofloxacin and trovafloxacin are well-characterized and

demonstrate features that are favorable for a broad-spectrum antimicrobial agent. The rapid

and complete in vivo conversion of alatrofloxacin to trovafloxacin allows for consistent drug

exposure when transitioning from intravenous to oral therapy. Trovafloxacin's high oral

bioavailability, long half-life permitting once-daily dosing, extensive tissue distribution, and a

metabolic pathway that avoids the CYP450 system are all advantageous properties. This

comprehensive pharmacokinetic profile, supported by the experimental data presented,

provides a solid foundation for its clinical application and further research. It is important to note

that despite its favorable pharmacokinetic profile, the use of trovafloxacin was severely

restricted due to concerns about hepatotoxicity.[4][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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